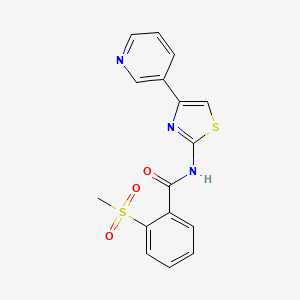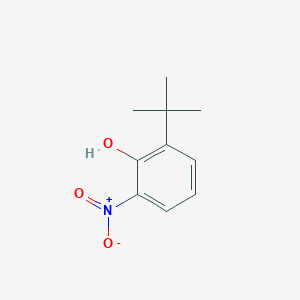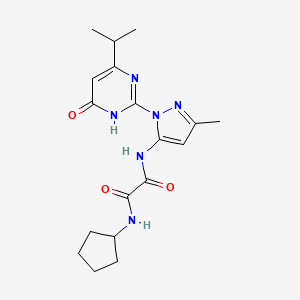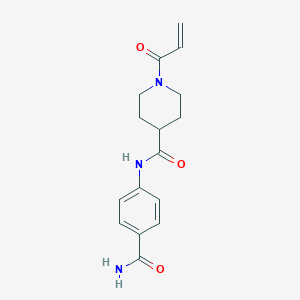
2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of benzamide compounds and has a molecular weight of 383.47 g/mol.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s thiazole and pyridine moieties make it a promising candidate for cancer research. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preclinical studies suggest that it may interfere with key signaling pathways involved in cancer progression .
Anti-Inflammatory Activity
The benzamide scaffold often exhibits anti-inflammatory properties. Scientists have investigated whether this compound can modulate inflammatory responses by targeting specific enzymes or receptors. Its potential as an anti-inflammatory agent warrants further investigation .
Kinase Inhibitor
Given its structural resemblance to kinase inhibitors, this compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling. Kinase inhibitors play a crucial role in cancer therapy and other diseases, making this area of research significant .
Antibacterial and Antifungal Effects
The thiazole ring in the compound suggests potential antibacterial and antifungal activity. Researchers have tested its efficacy against various pathogens, including drug-resistant strains. Understanding its mechanism of action and optimizing its potency could lead to novel antimicrobial agents .
Neuroprotective Properties
The compound’s presence in the central nervous system (CNS) has sparked interest in its neuroprotective effects. Studies have explored its impact on neuronal survival, neurotransmitter release, and neuroinflammation. Investigating its potential in neurodegenerative diseases is essential .
Drug Delivery Systems
Researchers have incorporated this compound into drug delivery systems due to its stability and solubility properties. By conjugating it with nanoparticles or liposomes, scientists aim to enhance drug bioavailability and target specific tissues .
Chemical Biology and Medicinal Chemistry
The compound serves as a valuable tool in chemical biology and medicinal chemistry. Scientists use it to probe biological processes, validate drug targets, and design new analogs. Its versatility makes it a valuable asset in drug discovery .
Other Applications
Beyond the mentioned fields, ongoing research explores its potential in diverse areas such as enzyme inhibition, protein–protein interactions, and synthetic methodology development. As our understanding grows, additional applications may emerge .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)14-7-3-2-6-12(14)15(20)19-16-18-13(10-23-16)11-5-4-8-17-9-11/h2-10H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVFPLHKQLLCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)
![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)
![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)





![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)